(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide
CAS No.:
Cat. No.: VC15885217
Molecular Formula: C13H11N3O4S
Molecular Weight: 305.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O4S |
|---|---|
| Molecular Weight | 305.31 g/mol |
| IUPAC Name | N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10- |
| Standard InChI Key | UWKNTTUNLKIASF-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Synthesis
Molecular Characterization
The compound has the molecular formula C₁₃H₁₁N₃O₄S and a molecular weight of 305.31 g/mol. Its IUPAC name is N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide, reflecting the E configuration around the imine (C=N) bond . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)N+[O-], illustrating the planar arrangement of the nitrobenzylidene and benzenesulfonohydrazide moieties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₄S |
| Molecular Weight | 305.31 g/mol |
| CAS Number | 50626-29-4 |
| Space Group (Crystallography) | Monoclinic, P2₁/c |
Synthesis Methodology
The synthesis involves refluxing 4-nitrobenzaldehyde with benzenesulfonylhydrazine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage. Optimal yields are achieved after 4 hours of reflux, followed by recrystallization from ethanol .
Representative Procedure:
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Dissolve 4-nitrobenzaldehyde (0.01 mol) and benzenesulfonylhydrazine (0.01 mol) in 30 mL ethanol.
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Add 2 drops of glacial acetic acid.
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Reflux at 78°C for 4 hours.
Structural and Crystallographic Insights
Crystal System and Hydrogen Bonding
(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide crystallizes in the monoclinic system with space group P2₁/c. The asymmetric unit comprises one independent molecule, with lattice parameters a = 7.42 Å, b = 16.89 Å, c = 12.37 Å, and β = 98.4° . The crystal packing is stabilized by:
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N–H⋯O hydrogen bonds between the sulfonamide NH and nitro oxygen (d = 2.89 Å).
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π–π interactions between benzene rings (centroid-centroid distance = 3.68 Å) .
Figure 1: Hirshfeld Surface Analysis
Hirshfeld surfaces reveal that O⋯H/H⋯O contacts (42.7%) dominate, followed by C⋯H/H⋯C (18.3%) and N⋯H/H⋯N (9.8%) interactions . The nitro group participates in C–H⋯O bonds, contributing to layered supramolecular architectures .
Conformational Flexibility
The molecule exhibits a twisted geometry at the sulfonamide sulfur, with a C–S–N–N torsion angle of −46.8°, enabling adaptive binding in potential biological targets . The dihedral angle between the benzene and nitrobenzene rings is 28.5°, minimizing steric hindrance .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (cm⁻¹):
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3195: N–H stretch (sulfonamide).
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1520 and 1365: Asymmetric and symmetric stretches of NO₂.
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, δ ppm):
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8.25–8.22 (m, 2H): Aromatic protons ortho to nitro group.
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8.03 (s, 1H): Imine proton (CH=N).
¹³C NMR (DMSO-d₆, δ ppm):
Research Findings and Applications
Material Science Applications
The compound’s rigid structure and hydrogen-bonding network make it a candidate for nonlinear optical (NLO) materials. Hyperpolarizability calculations (β = 4.7 ×10⁻³⁰ esu) indicate potential in photonic devices .
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